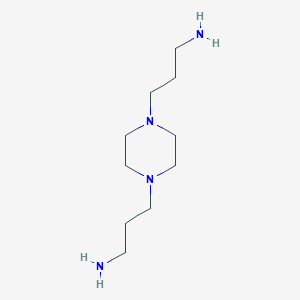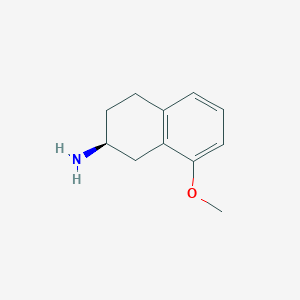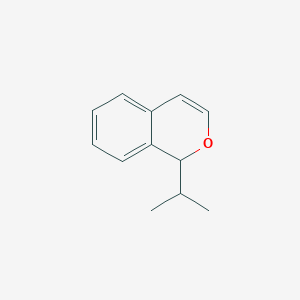
1-Isopropyl-1H-isochromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-isochromene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired compound through an intramolecular cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic processes that facilitate the cyclization reaction. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
1-Isopropyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
1-Isopropyl-1H-isochromene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 1-Isopropyl-1H-isochromene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Phenylacetone: A related compound with a similar structure but different functional groups.
2-Phenyl-2-propanol: Another compound with a similar backbone but different substituents.
Uniqueness
1-Isopropyl-1H-isochromene is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
130089-39-3 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
1-propan-2-yl-1H-isochromene |
InChI |
InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |
InChI 键 |
SZIJFHJNEUTHHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
规范 SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
同义词 |
1H-2-Benzopyran,1-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


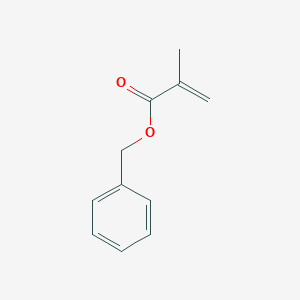
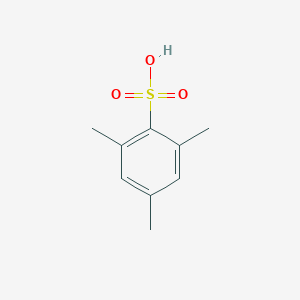
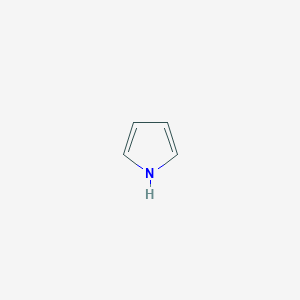
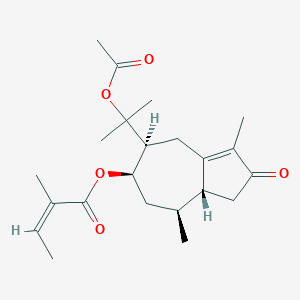
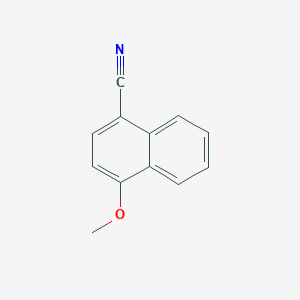
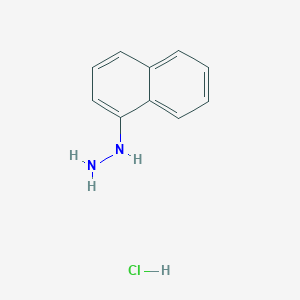
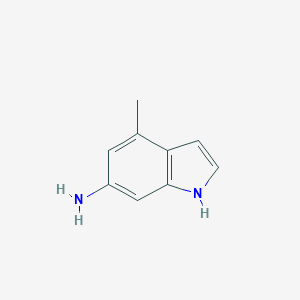
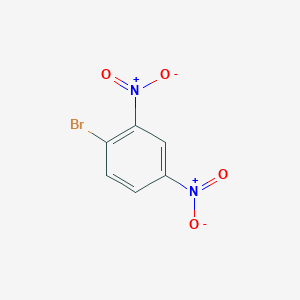
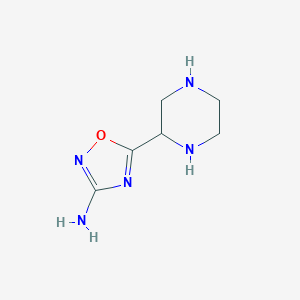
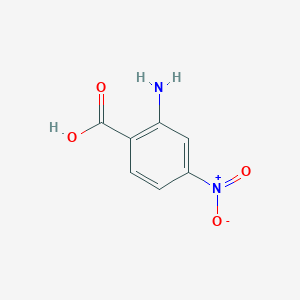
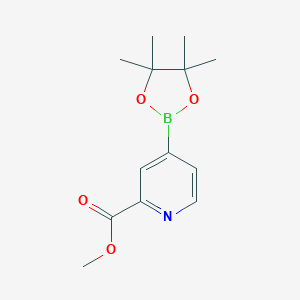
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
